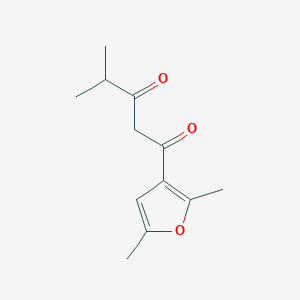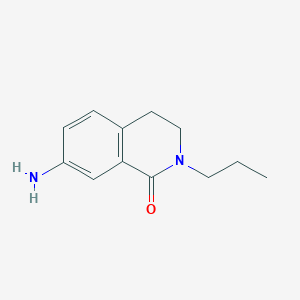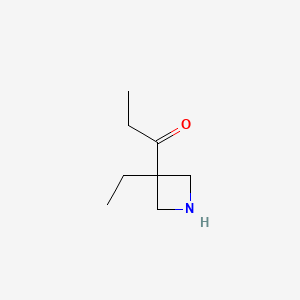
1-(3-Ethylazetidin-3-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethylazetidin-3-yl)propan-1-one is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethylazetidin-3-yl)propan-1-one typically involves the reaction of ethylamine with a suitable precursor, such as 3-chloropropan-1-one, under basic conditions. The reaction proceeds through nucleophilic substitution, where the ethylamine attacks the carbonyl carbon of the 3-chloropropan-1-one, leading to the formation of the azetidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize catalysts and optimized reaction conditions to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Ethylazetidin-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The azetidine ring can participate in substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted azetidines.
Aplicaciones Científicas De Investigación
1-(3-Ethylazetidin-3-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Ethylazetidin-3-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Aminoazetidin-1-yl)propan-1-one: Similar structure but with an amino group instead of an ethyl group.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Contains a triazole ring and methoxy groups, differing significantly in structure and properties.
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one: Features pyrazole rings, offering different chemical reactivity and applications.
Uniqueness
1-(3-Ethylazetidin-3-yl)propan-1-one is unique due to its specific azetidine ring structure and the presence of an ethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
1-(3-ethylazetidin-3-yl)propan-1-one |
InChI |
InChI=1S/C8H15NO/c1-3-7(10)8(4-2)5-9-6-8/h9H,3-6H2,1-2H3 |
Clave InChI |
BGQCGJTVHZVVJA-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1(CNC1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


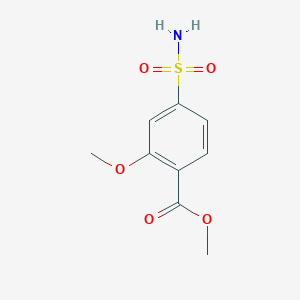
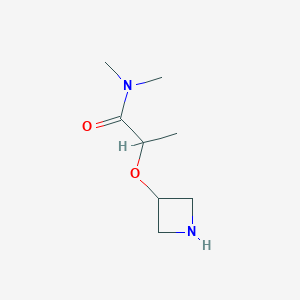
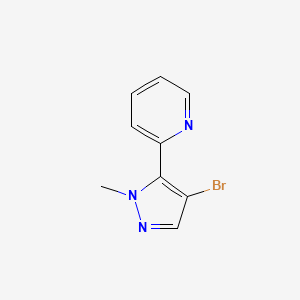
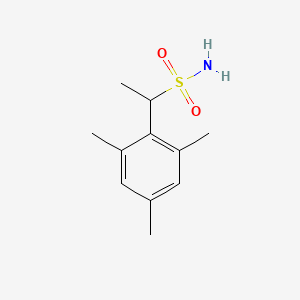

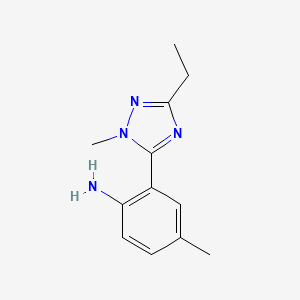
![1-{1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl}methanamine](/img/structure/B13633002.png)
![[2-(Methoxymethyl)oxan-2-yl]methanesulfonylchloride](/img/structure/B13633010.png)
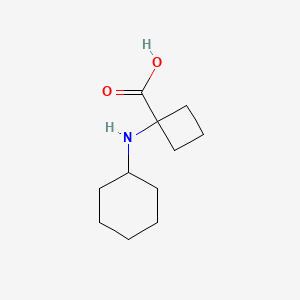
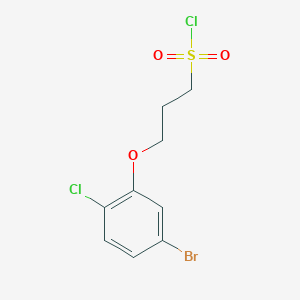

![(2E,5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B13633030.png)
